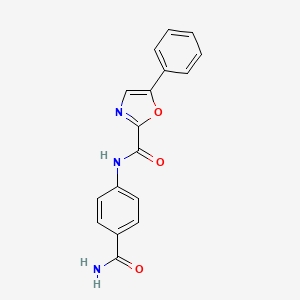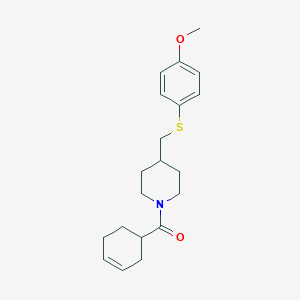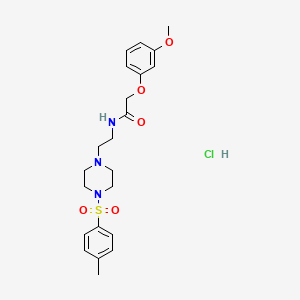
5-Bromo-2,4-dimethylbenzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,4-dimethylbenzenesulfonyl fluoride is a chemical compound with the CAS Number: 2302146-38-7. It has a molecular weight of 267.12 . It is typically in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2,4-dimethylbenzenesulfonyl fluoride . The InChI code for this compound is 1S/C8H8BrFO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
5-Bromo-2,4-dimethylbenzenesulfonyl fluoride is a powder . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Organic Compounds : Research has explored the synthesis of various organic compounds using related chemicals. For instance, Jin Jing (2013) discussed the synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorine, which shares a similar bromo and methyl group structure with 5-Bromo-2,4-dimethylbenzenesulfonyl fluoride, indicating its utility in complex organic syntheses (Jin Jing, 2013).
Catalysis and Fluorination : A study by I. Bucsi et al. (2002) on dimethyl ether/poly(hydrogen fluoride) complexes as new fluorinating agents, highlights the importance of such compounds in fluorination reactions, which is a key process in organic chemistry (Bucsi et al., 2002).
Building Blocks for Asymmetric Synthesis : B. Trost et al. (2004) discussed the use of 5H-oxazol-4-ones in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrating the relevance of similar structures in creating specific molecular architectures (Trost et al., 2004).
Material Science and Catalysis
Fluorinating Enzyme Studies : A study by C. Dong et al. (2004) on the structure and mechanism of a bacterial fluorinating enzyme underscores the biological implications of fluorinated compounds in nature and their potential industrial applications (Dong et al., 2004).
Palladium-Catalyzed Fluorination : The research by P. Milner et al. (2015) on palladium-catalyzed fluorination of heteroaryl bromides highlights the use of bromo and fluorine-containing compounds in complex chemical reactions, which could include substances like 5-Bromo-2,4-dimethylbenzenesulfonyl fluoride (Milner et al., 2015).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2,4-dimethylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHUJSGFLFXZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)F)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2857948.png)
![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2857949.png)


![5-[(4-Iodophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2857954.png)


![N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2857959.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)
![2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2857963.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2857969.png)
